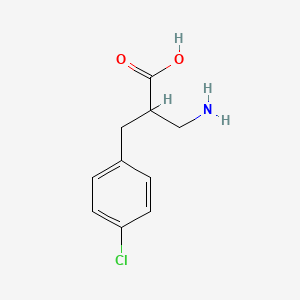

3-Amino-2-(4-chlorobenzyl)propanoic Acid

説明

Significance of Beta-Amino Acid Derivatives in Medicinal Chemistry and Chemical Biology

Beta (β)-amino acids are structural isomers of the more common alpha (α)-amino acids, distinguished by the placement of the amino group on the second carbon (the beta-carbon) from the carboxyl group. numberanalytics.comnumberanalytics.com This seemingly subtle structural shift imparts unique and valuable properties that have garnered significant interest in medicinal chemistry and drug design. numberanalytics.comresearchgate.net

One of the most critical features of β-amino acids is their contribution to the formation of β-peptides. These peptides can assemble into stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts. researchgate.netacs.org However, a key advantage is their enhanced resistance to proteolytic degradation by common enzymes in the body. numberanalytics.comacs.org This increased stability can lead to improved pharmacokinetic properties and longer biological half-lives, making them attractive scaffolds for developing novel therapeutics. numberanalytics.comresearchgate.net

Furthermore, β-amino acid derivatives serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. researchgate.net Their unique stereochemical and physicochemical properties, including altered ionization states and increased backbone flexibility, allow for the creation of diverse molecular architectures. numberanalytics.com This versatility has been exploited to develop compounds with a range of potential therapeutic applications, including antimicrobial, antifungal, and anticancer agents, as well as modulators of protein-protein interactions. acs.orgmdpi.com

Rationale for Investigating 3-Amino-2-(4-chlorobenzyl)propanoic Acid as a Model Compound and Derivative

The specific rationale for investigating this compound stems from its structural analogy to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. mdpi.comresearchgate.net A number of clinically significant drugs are β-substituted GABA analogues, which are designed to cross the blood-brain barrier more effectively than GABA itself and interact with GABA receptors. researchgate.netnih.gov

Notable examples of such analogues include Baclofen (B1667701), a muscle relaxant that is a potent agonist for the GABA-B receptor, and Phenibut, used for its anxiolytic effects. nih.govwikipedia.org These compounds feature a phenyl group (or a substituted version) at the β-position relative to the amino group. The target compound, this compound, shares this core structure but is a β-amino acid, meaning the amino group is positioned differently along the carbon backbone compared to GABA (a γ-amino acid) and Baclofen (also a γ-amino acid analog).

This specific structural design makes this compound a valuable model compound for several key research purposes:

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating analogues like this, researchers can systematically probe how changes in the molecular structure affect biological activity. Investigating this compound helps elucidate the precise spatial requirements for ligand binding and activation at GABA receptors, particularly the GABA-B subtype. mdpi.comnih.gov The presence of the 4-chlorobenzyl group is a known feature in potent GABA-B agonists, making its inclusion in this novel backbone a logical step for SAR exploration. nih.gov

Exploring Novel Pharmacological Profiles: The shift from a gamma-amino acid scaffold to a beta-amino acid scaffold could potentially alter the compound's affinity and efficacy for GABA receptors or even lead to interactions with other neurological targets. nih.gov Research into such compounds is driven by the search for new therapeutic agents with improved selectivity or different functional effects compared to existing drugs. researchgate.net

Synthetic Methodology Development: The preparation of specific chiral β-amino acids like this compound serves as a target for developing new and efficient asymmetric synthesis methods, which are crucial in modern medicinal chemistry. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12ClNO2 |

| CAS Number | 791615-75-3 |

| Classification | β-Amino Acid Derivative |

Table 2: Structural Comparison of Related Neuroactive Compounds

| Compound Name | Classification | Key Structural Feature | Primary Target |

|---|---|---|---|

| GABA | γ-Amino Acid | Endogenous Neurotransmitter | GABA Receptors |

| Baclofen | γ-Amino Acid Analogue | β-(4-chlorophenyl) substitution | GABA-B Receptor Agonist |

| This compound | β-Amino Acid | 2-(4-chlorobenzyl) substitution | Investigational GABA Analogue |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPVJZGGWAJJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid

The creation of enantiomerically pure this compound is a critical aspect of its study, as the biological activity of chiral molecules is often confined to a single enantiomer. The stereoselective synthesis of this β-amino acid can be approached through various established methods in asymmetric synthesis.

Asymmetric Synthesis Approaches for Beta-Amino Acids

The asymmetric synthesis of β-amino acids is a well-developed field, with several key strategies that can be applied to the synthesis of this compound. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to control the stereochemical outcome.

One of the most common approaches is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, this would involve the addition of an ammonia (B1221849) equivalent to a derivative of 2-(4-chlorobenzyl)acrylic acid. The use of a chiral auxiliary attached to the acrylic acid derivative can direct the approach of the nucleophile, leading to a diastereoselective reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched β-amino acid.

Another powerful method is the asymmetric hydrogenation of a β-enamino ester. This involves the reduction of the double bond of a β-amino-α,β-unsaturated ester using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer of the product.

The Mannich reaction , involving the reaction of an enolate, an amine, and a non-enolizable aldehyde, can also be adapted for the asymmetric synthesis of β-amino acids. A chiral catalyst can be used to control the stereoselectivity of the C-C bond formation.

A pertinent example of stereoselective synthesis in a structurally related compound is that of (R)-baclofen, a γ-amino-β-(4-chlorophenyl)butyric acid. Various asymmetric strategies have been employed for its synthesis, including chemical and biocatalytic resolutions, asymmetric desymmetrization, and the use of chiral auxiliaries in Michael additions. thieme-connect.com For instance, the Michael addition of nitromethane (B149229) to a chiral auxiliary-derived cinnamic acid derivative, followed by reduction of the nitro group, has been successfully used. thieme-connect.com

| Method | Key Reagents/Catalysts | General Substrate | Stereocontrol Element |

|---|---|---|---|

| Conjugate Addition | Chiral lithium amide, Grignard reagents with chiral ligands | α,β-Unsaturated ester | Chiral nucleophile or chiral ligand |

| Asymmetric Hydrogenation | Rh- or Ru-based catalysts with chiral phosphine ligands (e.g., BINAP) | β-Enamino ester | Chiral catalyst |

| Enzymatic Resolution | Lipases, proteases | Racemic β-amino ester | Enzyme stereoselectivity |

| Chiral Auxiliary-Mediated Alkylation | Evans auxiliary, SuperQuat auxiliaries | N-Acryloyl oxazolidinone | Chiral auxiliary |

Enantioselective Catalysis in Propanoic Acid Derivative Synthesis

Enantioselective catalysis offers a more atom-economical and efficient approach to synthesizing chiral propanoic acid derivatives. The use of small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

For the synthesis of this compound, a key step could be the enantioselective conjugate addition of a carbon or nitrogen nucleophile to a suitable precursor. For example, a malonate derivative could be added to 1-chloro-4-(2-nitrovinyl)benzene (B7855931) in the presence of a chiral organocatalyst, such as a cinchona alkaloid-derived squaramide. beilstein-journals.org This would establish the stereocenter at the β-position. Subsequent functional group manipulations would then lead to the final product.

The development of novel organocatalysts has significantly advanced the field of asymmetric synthesis. These small organic molecules can catalyze a wide range of reactions with high enantioselectivity. For the synthesis of the target compound, a chiral phosphoric acid or a primary amine-thiourea catalyst could potentially be employed in a key stereodetermining step.

Derivatization Strategies of the Amino Acid Moiety

The presence of both an amino group and a carboxylic acid group makes this compound a versatile scaffold for further chemical modification. Derivatization of these functional groups can be used to modulate the compound's physicochemical properties and to explore its potential in various research applications.

N-Substitution Reactions and Their Impact on Research Targets

The primary amino group of this compound can be readily modified through various N-substitution reactions, such as acylation, alkylation, and sulfonylation. These modifications can have a profound impact on the molecule's biological activity, cell permeability, and metabolic stability.

N-Acylation is a common derivatization strategy where an acyl group is introduced onto the nitrogen atom. This is typically achieved by reacting the amino acid with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylation can be used to introduce a wide variety of functional groups, including aliphatic, aromatic, and heterocyclic moieties. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity, which can influence its interaction with biological targets.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reductive amination or by reaction with an alkyl halide. N-alkylation can increase the steric bulk around the nitrogen atom and can also impact the compound's basicity.

| Reaction Type | Reagent Example | Potential Impact on Research Target |

|---|---|---|

| N-Acylation | Acetyl chloride | Modulate lipophilicity and hydrogen bonding |

| N-Benzoylation | Benzoyl chloride | Introduce aromatic interactions |

| N-Sulfonylation | Dansyl chloride | Introduce a fluorescent tag for imaging studies |

| N-Alkylation | Methyl iodide | Increase steric bulk and modify basicity |

Carboxylic Acid Functionalization for Research Applications

The carboxylic acid group of this compound can be converted into a variety of other functional groups, including esters, amides, and alcohols. These transformations are crucial for creating prodrugs, generating libraries of compounds for structure-activity relationship (SAR) studies, and for attaching the molecule to other chemical entities.

Esterification is the conversion of the carboxylic acid to an ester. This is often achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Esterification can increase the lipophilicity of the compound, which may improve its cell permeability. Esters can also act as prodrugs, which are converted back to the active carboxylic acid in the body.

Amide bond formation is another important derivatization of the carboxylic acid group. This is typically achieved by reacting the amino acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Amide formation allows for the connection of the amino acid to other amino acids to form peptides or to other molecules containing an amino group.

| Functional Group | Typical Reagents | Potential Research Application |

|---|---|---|

| Ester | Methanol (B129727), Acid catalyst | Prodrug development, increased lipophilicity |

| Amide | Amine, Coupling agent (e.g., EDC) | Peptide synthesis, SAR studies |

| Alcohol (via reduction) | Lithium aluminum hydride (LiAlH4) | Synthesis of amino alcohol derivatives |

Modifications of the Chlorobenzyl Side Chain

The 4-chlorobenzyl side chain offers an additional site for chemical modification, allowing for the introduction of further structural diversity. The chlorine atom on the aromatic ring can be replaced through various cross-coupling reactions, providing access to a wide range of substituted analogues.

Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. In the case of this compound, the chloro-substituted aryl ring could potentially be coupled with various boronic acids to introduce new aryl or alkyl groups at the 4-position of the benzyl (B1604629) ring. This would allow for the exploration of how different substituents at this position affect the molecule's activity.

Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that can be used to form carbon-nitrogen bonds. This reaction could potentially be used to replace the chlorine atom with various amines, leading to the synthesis of a library of N-aryl substituted analogues.

These modifications of the chlorobenzyl side chain can be used to fine-tune the electronic and steric properties of the molecule, which can have a significant impact on its biological profile.

| Reaction Type | Coupling Partner Example | Resulting Moiety |

|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Biphenylmethyl |

| Suzuki-Miyaura Coupling | Methylboronic acid | 4-Methylbenzyl |

| Buchwald-Hartwig Amination | Aniline | 4-(Phenylamino)benzyl |

| Sonogashira Coupling | Phenylacetylene | 4-(Phenylethynyl)benzyl |

Halogenation Pattern Influence on Chemical Reactivity and Biological Interactions

The presence and position of a halogen atom on the aromatic ring of a molecule can significantly influence its chemical reactivity and interactions with biological systems. In the case of this compound, the chlorine atom at the para-position of the benzyl group is a key determinant of its properties.

Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I effect), which can decrease the electron density of the aromatic ring. vanderbilt.edumsu.edu This deactivation generally makes the ring less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. masterorganicchemistry.comlumenlearning.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which tends to direct incoming electrophiles to the ortho and para positions. vanderbilt.edu In this compound, the para-position is already occupied by the chlorine atom, meaning any further electrophilic substitution would likely be directed to the ortho positions relative to the benzyl group.

From a biological perspective, the 4-chloro substituent plays a crucial role. The lipophilicity of a molecule, a key factor in its ability to cross biological membranes, is often increased by the introduction of a halogen atom. The "ortho effect," observed in some baclofen (B1667701) analogues where chlorine atoms are introduced at the ortho positions, demonstrates how halogen placement can create specific conformational situations that influence receptor binding. nih.gov The specific halogen and its position can therefore be critical for the molecule's pharmacokinetic and pharmacodynamic profile.

Table 1: Influence of Halogenation on Molecular Properties

| Property | Influence of Halogen (e.g., Chlorine) | Relevance to this compound |

| Chemical Reactivity | Electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). vanderbilt.edumsu.edu | Deactivates the aromatic ring towards electrophilic substitution but directs incoming groups to ortho/para positions. vanderbilt.edu |

| Acidity/Basicity | Can influence the pKa of nearby acidic and basic functional groups. | The 4-chloro group may slightly increase the acidity of the carboxylic acid. |

| Lipophilicity | Generally increases the lipophilicity of the molecule. | May enhance the ability of the compound to cross biological membranes. |

| Biological Activity | Can be critical for binding to biological targets and overall activity. nih.gov | The 4-chloro substituent is a key feature for potential biological interactions. |

Aromatic Ring Substitutions and Their Synthetic Exploration

The aromatic ring of this compound presents a template for further synthetic modifications through aromatic substitution reactions. These reactions could be explored to generate analogues with potentially altered or improved biological activities. The two primary types of aromatic substitution are electrophilic and nucleophilic.

Electrophilic Aromatic Substitution:

As previously mentioned, the 4-chlorobenzyl group is generally deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. msu.edumasterorganicchemistry.comlumenlearning.com However, the chlorine atom is also an ortho, para-director. vanderbilt.edu Since the para position is blocked, any successful electrophilic substitution would be expected to occur at the positions ortho to the chloro group (positions 3 and 5 of the chlorophenyl ring). Common electrophilic aromatic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst. masterorganicchemistry.comlumenlearning.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions may be less efficient due to the deactivating nature of the chloro-substituted ring.

The conditions for these reactions would need to be carefully optimized to overcome the deactivation of the ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common than its electrophilic counterpart and typically requires the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. The chloro group in this compound is not a sufficiently strong activating group for SNAr reactions under standard conditions. Therefore, direct displacement of the chlorine atom by a nucleophile is generally not a feasible synthetic route for modification at this position.

The exploration of these aromatic ring substitutions would be a valuable avenue for structure-activity relationship (SAR) studies of this compound and its derivatives. By systematically modifying the substitution pattern on the aromatic ring, researchers could probe the electronic and steric requirements for potential biological targets.

Table 2: Potential Aromatic Ring Substitutions on the 4-Chlorobenzyl Moiety

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Amino-2-(4-chloro-3-nitrobenzyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-Amino-2-(3-bromo-4-chlorobenzyl)propanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Amino-2-(4-chloro-3-sulfobenzyl)propanoic acid |

Structure Activity Relationships Sar and Structural Biology Investigations

Elucidating Molecular Determinants of Biological Activity for 3-Amino-2-(4-chlorobenzyl)propanoic Acid Derivatives

The exploration of derivatives of this compound has provided significant insights into the key molecular features that govern their biological profiles. By systematically altering different parts of the molecule, researchers can map out the structural requirements for optimal activity.

The 4-chlorobenzyl group is a crucial component of the this compound structure, exerting significant influence on its biological activity through both spatial and electronic effects. The presence of this group introduces a degree of lipophilicity to the molecule, which can affect its ability to cross biological membranes and interact with hydrophobic pockets within a target protein. drugdesign.org

The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution within the aromatic ring. This alteration in electron density can influence cation-π or other non-covalent interactions with the biological target. The position of the chlorine atom on the benzyl (B1604629) ring is also critical. Studies on related compounds have shown that the substitution pattern on the aryl ring is a key determinant of activity.

| Substituent at Position 4 | Relative Lipophilicity | Electronic Effect | Observed Impact on Bioactivity |

|---|---|---|---|

| -H | Baseline | Neutral | Moderate Activity |

| -Cl | Increased | Electron-withdrawing | Enhanced Activity |

| -CH3 | Increased | Electron-donating | Variable Activity |

| -OCH3 | Increased | Electron-donating | Reduced Activity |

The three-dimensional shape, or conformation, of this compound is a dynamic property that is critical for its biological function. The molecule can adopt various conformations due to the rotation around its single bonds. The biologically active conformation is the specific shape the molecule assumes when it binds to its target. nih.gov

Computational and biophysical studies on analogous molecules indicate that the conformational propensities are influenced by the local environment and the peptide sequence in which they are incorporated. nih.gov For molecules like this compound, there is a balance between extended and folded conformations. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is a key determinant of its potency.

Stereochemical Influences on Research Outcomes

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of many compounds, and this compound is no exception. nih.gov The presence of a stereocenter at the second carbon of the propanoic acid backbone means that the molecule can exist as two non-superimposable mirror images, known as enantiomers.

The significance of chirality is well-established in pharmacology, as biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. nih.gov This means that one enantiomer of a drug may be significantly more active than the other. In the context of this compound, the (R) and (S) enantiomers can have markedly different affinities for their biological targets. bldpharm.combldpharm.com

This stereospecificity arises from the three-dimensional arrangement of atoms, which must precisely complement the chiral binding site of a receptor or enzyme. The enantiomer that fits better will have a higher binding affinity and, consequently, greater biological activity. Therefore, the enantiomeric purity of a sample is a critical factor in research, as the presence of the less active enantiomer can lead to an underestimation of the true potency of the active form.

| Enantiomer | Receptor Binding Affinity (Kd) | Relative Potency |

|---|---|---|

| (R)-3-Amino-2-(4-chlorobenzyl)propanoic Acid | Low (e.g., 10 nM) | High |

| (S)-3-Amino-2-(4-chlorobenzyl)propanoic Acid | High (e.g., 1000 nM) | Low |

| Racemic Mixture (1:1) | Intermediate | Moderate |

When additional chiral centers are introduced into the molecule, the number of possible stereoisomers increases, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propanoic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For propanoic acid analogs, QSAR studies can help to identify the key physicochemical properties that are most influential in determining their bioactivity.

These models are typically built using a training set of compounds for which the biological activity is known. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods are then employed to develop an equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a 4D-QSAR model for a set of propofol (B549288) analogues was able to suggest key ligand-receptor interaction sites. nih.gov

Biological Activity and Mechanistic Studies

Investigation of Receptor Interactions and Ligand Binding

The interaction of 3-Amino-2-(4-chlorobenzyl)propanoic acid with neuronal receptors is a key area of investigation to understand its potential neurological effects.

Currently, there is a lack of specific studies in the public domain that investigate the direct interaction of this compound with GABA-B (γ-aminobutyric acid type B) receptors.

However, research on a structurally similar compound, the positional isomer 3-amino-3-(4-chlorophenyl)propanoic acid, has been conducted. This isomer has been identified as a weak, specific antagonist of GABA at the GABA-B receptor. In these studies, the carboxylic acid form of this related compound exhibited a pA2 value of 3.5. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

It is important to note that while these findings on a related isomer are of interest, they cannot be directly extrapolated to this compound due to the differences in their chemical structures.

As of the current available scientific literature, there are no specific studies that have investigated the modulatory effects of this compound on the glycine (B1666218) site of the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component in synaptic plasticity and memory formation, possesses a co-agonist binding site for glycine, which must be occupied for the receptor to be activated by glutamate (B1630785). The potential for this compound to interact with this site remains an un-investigated area of research.

Direct research on the interaction of this compound with other neurotransmitter systems, such as the serotonergic or cholinergic systems, is not currently available in published literature.

However, studies on a class of structurally related compounds, 3-amino-2-(4'-halophenyl)propenes, have shown interactions with the dopaminergic system. These compounds have been found to perturb dopamine (B1211576) metabolism, leading to increased oxidative stress and apoptotic cell death in SH-SY5Y neuroblastoma cells. These derivatives were observed to be taken up by neuronal cells and to deplete both vesicular and cytosolic catecholamines. It is crucial to emphasize that these findings pertain to propene derivatives and not to this compound itself. The difference in the carbon chain saturation (propene vs. propanoic acid) can significantly alter the biological activity of a compound.

Enzyme Inhibition and Modulation Research

The potential for this compound to act as an enzyme inhibitor or modulator is another area of scientific inquiry.

There is currently no published research specifically examining the effects of this compound on digestive enzymes such as lipase, amylase, or protease. The investigation of the inhibitory or modulatory potential of this compound on these key enzymes of the digestive system has not been reported.

Specific studies on the inhibition or modulation of other enzyme targets by this compound are not available in the current scientific literature.

Research on the related 3-amino-2-phenyl-propene (APP) derivatives has indicated that these compounds can act as irreversible inhibitors of dopamine-β-monooxygenase and monoamine oxidase. As with the findings related to neurotransmitter systems, it is important to reiterate that these results are for structurally related, but distinct, molecules and may not be indicative of the activity of this compound.

Antiproliferative and Anticancer Research

The investigation of β-amino acid derivatives as potential anticancer agents is an active area of research. These compounds, being analogs of natural amino acids, can potentially interfere with metabolic pathways essential for cancer cell growth and survival.

In Vitro Cellular Efficacy in Cancer Models

While specific in vitro efficacy data for this compound against cancer cell lines is not extensively documented, studies on analogous propanoic acid derivatives have shown promising antiproliferative activities. For instance, certain organotin(IV) carboxylate compounds derived from propanoic acid have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular cancer (HepG2). nih.gov In contrast, the precursor propanoic acid ligands themselves were found to be inactive, highlighting the importance of the organotin moiety in these specific derivatives. nih.gov

In other studies, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer properties. researchgate.netresearchgate.net Certain compounds within this series were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit cell migration in vitro. researchgate.net Notably, these derivatives exhibited favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.net

A series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be considered complex derivatives of amino acids, also displayed potent antiproliferative effects. researchgate.net Two compounds from this series showed high selective indices against MCF-7 breast cancer cells, indicating a potential for targeted anticancer activity. researchgate.net

Interactive Data Table: In Vitro Antiproliferative Activity of Selected Propanoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

| Triphenyltin(IV) carboxylates of propanoic acid derivatives | PC-3, HT-29, MCF-7, HepG2 | IC50 values ranging from 0.100 to 0.758 µM | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 | Reduction of cell viability by 50% | researchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | IC50 values of 0.013 µM and 0.023 µM | researchgate.net |

Proposed Mechanisms of Action in Cancer Cells, including Targeting SIRT2 and EGFR

The precise mechanisms of action for this compound in cancer cells have not been fully elucidated. However, research on related compounds offers potential lines of inquiry. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives have been identified as promising anticancer candidates that may target both SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor). mmsl.cz In silico molecular docking studies suggested that these compounds could interact with conserved amino acid residues within the binding sites of human SIRT2 and EGFR. mmsl.cz The dual targeting of these key proteins involved in cell proliferation and survival pathways highlights a potential strategy for developing more effective anticancer agents. mmsl.cz

Further research is necessary to determine if this compound or its direct derivatives share this ability to interact with SIRT2 and EGFR or if they operate through alternative mechanistic pathways.

Preclinical Efficacy Studies of Related Amino Acid Conjugates and Oligopeptides

The incorporation of non-natural amino acids like this compound into peptides is a strategy to enhance their therapeutic properties, including metabolic stability and biological activity. While specific preclinical efficacy studies for conjugates or oligopeptides containing this exact amino acid are not widely reported, the broader field of β-peptide research provides a strong rationale for their investigation.

β-peptides, which are oligomers of β-amino acids, are known to form stable secondary structures, including helices. nih.gov This structural stability can lead to enhanced resistance to enzymatic degradation compared to natural peptides. researchgate.net The development of antimicrobial β-peptides has shown that modulating their conformational stability can influence their biological activity. nih.gov This principle could be extended to the design of β-peptides with anticancer activity, where the stable helical structures could facilitate interactions with cancer cell membranes or intracellular targets.

Studies on other amino acid derivatives have shown that their incorporation into larger molecules can yield promising preclinical results. researchgate.net This suggests that conjugating this compound to other molecules or incorporating it into oligopeptides could be a fruitful area for future cancer research. researchgate.net

Antimicrobial and Antifungal Research

The structural similarity of this compound to natural amino acids also suggests its potential as an antimicrobial and antifungal agent. These compounds could act as antimetabolites, interfering with essential biochemical pathways in microorganisms.

Antibacterial Spectrum and Efficacy Studies

While specific studies detailing the antibacterial spectrum and efficacy of this compound are limited, research on related β-amino acid derivatives has demonstrated antimicrobial potential. For instance, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are common causes of multidrug-resistant infections. nih.govmdpi.com

The antimicrobial activity of these compounds was found to be influenced by the specific chemical groups attached to the core structure. mdpi.com For example, the incorporation of heterocyclic substituents in some derivatives greatly enhanced their antimicrobial activity against both Gram-positive and Gram-negative pathogens. mdpi.com

Interactive Data Table: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Derivative Type | Target Pathogen | Activity (MIC in µg/mL) | Reference |

| Hydrazones with heterocyclic substituents | S. aureus | 16 | mdpi.com |

| Hydrazones with heterocyclic substituents | E. coli | 32 | mdpi.com |

| Hydrazones with heterocyclic substituents | K. pneumoniae | 64 | mdpi.com |

Antifungal Properties and Modes of Action

β-amino acids and their derivatives have been recognized for their antifungal properties. researchgate.net The proposed modes of action are often multifaceted. One key mechanism is the inhibition of protein synthesis. mmsl.cz For example, the cyclic β-amino acid BAY 10-8888, which is structurally related to cispentacin, is actively transported into fungal cells and subsequently inhibits isoleucyl-tRNA synthetase, an enzyme crucial for protein biosynthesis. nih.gov This leads to the cessation of cell growth. nih.gov

For antifungal β-amino acids, it has been observed that both a free carboxylic acid group and a primary amino group are often necessary for potent activity. mmsl.cz Alicyclic β-amino acids, another class of related compounds, are thought to have a dual mode of action by not only inhibiting protein synthesis but also interfering with the self-regulatory mechanisms of amino acid metabolism in fungi. mmsl.cz

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown significant activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. nih.govmdpi.com The most potent and broad-spectrum activity in this class was observed in hydrazones containing heterocyclic substituents. mdpi.com

Immunomodulatory Research Involving Amino Acid Derivatives

The immunomodulatory potential of synthetic amino acid derivatives is a growing area of research. These compounds can influence the immune response by interacting with various components of the immune system, such as immune cells and cytokines. nih.govacs.org The structural features of amino acid derivatives allow them to mimic or inhibit the function of natural signaling molecules, thereby modulating immune activity. mdpi.com

Research into synthetic peptides and amino acid derivatives has shown that they can either stimulate or suppress immune responses. nih.govnih.gov For instance, certain derivatives can induce the production of anti-inflammatory cytokines while inhibiting pro-inflammatory ones, a desirable characteristic for treating autoimmune diseases. mdpi.com Conversely, some derivatives can act as adjuvants, boosting the immune response to vaccines. The specific immunomodulatory effect often depends on the compound's chemical structure, concentration, and the specific immune cells it interacts with. acs.org

The table below illustrates the potential immunomodulatory effects of a hypothetical amino acid derivative on various cytokines, based on general findings in the field.

Table 1: Illustrative Immunomodulatory Effects of a Generic Amino Acid Derivative

| Cytokine | Effect | Potential Therapeutic Implication |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Anti-inflammatory |

| Interleukin-10 (IL-10) | Stimulation | Immune suppression |

| Interleukin-2 (IL-2) | Inhibition | Treatment of autoimmune disorders |

| Interferon-gamma (IFN-γ) | Modulation | Antiviral or anticancer therapy |

Note: This data is illustrative and not specific to this compound.

Potential Applications in Drug Delivery Systems

The unique chemical properties of amino acids and their derivatives make them attractive candidates for the development of novel drug delivery systems. nih.govnih.gov Their biocompatibility and biodegradability are key advantages in this context. nih.gov

Poly(amino acid) and Polypeptide Conjugates for Targeted Delivery

Poly(amino acids) and polypeptides are polymers composed of amino acid monomers that can be used to create drug conjugates. nih.govrsc.org These conjugates, often referred to as peptide-drug conjugates (PDCs), combine the targeting specificity of a peptide with the therapeutic potency of a drug. nih.govmdpi.com This approach aims to enhance drug efficacy while minimizing systemic toxicity. nih.govresearchgate.net

The core principle behind this technology is to attach a drug molecule to a poly(amino acid) or polypeptide chain that is designed to recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells. frontiersin.org This targeted delivery ensures that the drug is released predominantly at the site of action, thereby reducing off-target effects. nih.govnih.gov The properties of these conjugates, such as their stability and release kinetics, can be fine-tuned by modifying the amino acid sequence and the linker used to attach the drug. mdpi.com

The following table provides a comparison of different types of poly(amino acid)-based drug carriers.

Table 2: Comparison of Poly(amino acid)-Based Drug Delivery Platforms

| Carrier Type | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Linear Poly(amino acid) Conjugates | A single polymer chain with drug molecules attached. | Simple synthesis, well-defined structure. | Limited drug loading capacity. |

| Branched Poly(amino acid) Conjugates | A polymer with a branched structure, allowing for multiple drug attachment points. | Higher drug loading capacity, enhanced stability. | More complex synthesis and characterization. |

| Poly(amino acid) Micelles | Self-assembled spherical structures with a hydrophobic core and hydrophilic shell. | Can encapsulate hydrophobic drugs, improved solubility. | Stability can be an issue in vivo. |

Note: This data is illustrative and not specific to this compound.

Nanoassemblies as Research Tools and Drug Carriers

Amino acid derivatives can self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govmdpi.com This self-assembly is driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. port.ac.uk These nanoassemblies have emerged as promising tools for drug delivery and biomedical research. frontiersin.orgacs.org

These self-assembled nanostructures can encapsulate therapeutic agents, protecting them from degradation in the biological environment and facilitating their transport to target tissues. acs.org The release of the encapsulated drug can often be triggered by specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. acs.org The versatility in the design of the amino acid-based building blocks allows for the creation of nanoassemblies with tailored properties for specific applications. mdpi.com For example, modifying the amino acid sequence can alter the size, shape, and surface chemistry of the resulting nanostructure, thereby influencing its biodistribution and cellular uptake. port.ac.ukmdpi.com

The table below outlines the characteristics of different types of nanoassemblies formed from amino acid derivatives.

Table 3: Characteristics of Self-Assembled Amino Acid-Based Nanocarriers

| Nanostructure | Typical Size Range | Drug Loading Mechanism | Key Features |

|---|---|---|---|

| Nanofibers | 5-50 nm diameter | Entrapment within the fiber matrix | High surface area-to-volume ratio, can mimic the extracellular matrix. |

| Nanotubes | 10-100 nm diameter | Encapsulation within the hollow core | High loading capacity for certain drugs, defined geometry. |

| Hydrogels | Macroscopic network | Entrapment within the polymer network | High water content, biocompatible, suitable for sustained release. |

Note: This data is illustrative and not specific to this compound.

Metabolic Pathways and Biotransformation Research

In Vitro and In Vivo Metabolism of 3-Amino-2-(4-chlorobenzyl)propanoic Acid and Related Compounds

The metabolism of baclofen (B1667701), a structural analog of this compound, has been investigated in both in vitro and in vivo settings. A primary characteristic of baclofen's pharmacokinetics is its limited biotransformation. wikipedia.orgwikipedia.org The majority of the administered dose is eliminated from the body unchanged. youtube.com

In vivo studies in humans have shown that after oral administration, approximately 85% of a baclofen dose is excreted in the urine and feces as the unchanged parent drug. mdpi.comnih.gov The remaining 15% undergoes metabolism, primarily in the liver. drugbank.com The total body clearance averages around 175 ml/min, with renal clearance being the predominant elimination mechanism. nih.gov Pharmacokinetic studies in spastic patients receiving multiple oral doses confirmed that the drug is largely excreted unchanged by the kidneys. nih.gov

Animal studies have also contributed to the understanding of this compound class's metabolism. Research in rats has been used to investigate the metabolism of baclofen's individual enantiomers and their corresponding metabolites. researchgate.net These studies, along with in vitro experiments using human liver microsomes, have been instrumental in elucidating the specific metabolic reactions that these compounds undergo. nih.gov

Identification of Metabolites and Biotransformation Pathways

The primary biotransformation pathway for baclofen is oxidative deamination of the γ-amino group, which converts the parent drug into its main metabolite. mdpi.comdrugbank.com

Key Metabolites Identified:

M1 Metabolite: The principal metabolite is 3-(4-chlorophenyl)-4-hydroxybutyric acid. mdpi.comnih.govgoogle.com This metabolite is formed through the deamination of baclofen and is considered pharmacologically inactive. drugbank.com

M2 Metabolite: A minor metabolite, identified as a glucuronide conjugate of the M1 metabolite, has also been detected in trace amounts in human urine. mdpi.comresearchgate.net

A significant finding in the metabolism of racemic baclofen is its stereoselectivity. Research has demonstrated that the metabolic transformation is enantioselective, occurring almost exclusively for the S-enantiomer of baclofen. nih.govnih.gov The active R-enantiomer does not appear to undergo significant metabolic transformation. nih.gov This enantioselective oxidative deamination means that only S-baclofen is converted to the S-M1 metabolite. mdpi.comnih.gov Consequently, individuals administered the pure R-enantiomer are not exposed to this prominent metabolite. nih.gov

| Metabolite ID | Chemical Name | Formation Pathway | Detected In |

|---|---|---|---|

| M1 | 3-(4-chlorophenyl)-4-hydroxybutyric acid | Oxidative deamination of S-baclofen | Human Plasma, Human Urine |

| M2 | Glucuronide of M1 | Glucuronide conjugation of M1 | Human Urine (trace amounts) |

Impact of Metabolism on Biological Activity and Efficacy Research

The primary metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid, has been found to be pharmacologically inactive. drugbank.com This indicates that the therapeutic effects, such as muscle relaxation, are attributable to the parent compound, baclofen, and not its metabolic byproducts. nih.gov

The stereoselective metabolism has a direct impact on the pharmacokinetics and, potentially, the efficacy of the different enantiomers. Since only the S-enantiomer is significantly metabolized, administration of racemic baclofen leads to exposure to both the R- and S-enantiomers as well as the S-M1 metabolite. nih.gov In contrast, administration of the pure, active R-enantiomer (a compound known as arbaclofen (B1665165) or STX209) results in exposure to the active agent without the presence of the S-enantiomer or its main metabolite. nih.gov This difference in metabolic fate leads to a lower maximum concentration (Cmax) and early plasma exposure for S-baclofen compared to R-baclofen following administration of the racemic mixture. nih.gov These findings suggest that using a single, active enantiomer could provide a more defined biological and pharmacokinetic profile compared to the racemic mixture. nih.gov

Isotopic Tracer Studies in Amino Acid Metabolism Research

Isotopic tracer studies are a powerful tool in pharmacology and biochemistry for elucidating the metabolic fate of drugs and other compounds. These studies involve labeling a compound with a rare isotope, such as Carbon-14 (¹⁴C) or Indium-111 (¹¹¹In), which allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision. nih.gov

One of the foundational studies on baclofen's metabolism, conducted by Faigle and Keberle in 1972, utilized ¹⁴C-labeled baclofen. mdpi.comnih.gov By administering a single oral dose of ¹⁴C-baclofen to human volunteers, the researchers were able to track the radiolabeled substance throughout the body. The results of this study were pivotal, demonstrating that the drug was almost completely excreted within three days, with the majority (approximately 80%) found in the urine. mdpi.comnih.gov Crucially, this isotopic tracer study established that about 85% of the dose was excreted as unchanged baclofen, confirming its low rate of metabolism. mdpi.comnih.gov It also enabled the initial identification of the major deaminated metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid. mdpi.comnih.gov Such studies are fundamental for providing a quantitative and qualitative understanding of a drug's biotransformation pathways.

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

HPLC and its advanced counterpart, UHPLC, are indispensable for the separation, identification, and quantification of 3-Amino-2-(4-chlorobenzyl)propanoic Acid. UHPLC, by utilizing smaller particle-sized columns, offers faster analysis times and improved resolution compared to traditional HPLC. lcms.czresearchgate.net

As this compound contains a stereocenter, it exists as a pair of enantiomers. The separation and analysis of these individual enantiomers are critical, as they often exhibit different pharmacological and toxicological profiles. HPLC is the benchmark technique for this purpose, employing Chiral Stationary Phases (CSPs) that interact differentially with each enantiomer. nih.gov

Several types of CSPs are effective for the separation of underivatized β-amino acids, including those based on macrocyclic antibiotics (e.g., teicoplanin), cyclodextrins, and zwitterionic selectors. sigmaaldrich.comchromatographytoday.commdpi.com For a compound like this compound, a teicoplanin-based CSP, for example, could be used. The separation mechanism relies on the formation of transient diastereomeric complexes between the CSP and the enantiomers, leading to different retention times. google.com Mobile phases are typically composed of an organic modifier like methanol (B129727) or acetonitrile (B52724) with aqueous buffers. google.com The selection of the mobile phase and its composition is crucial for optimizing the separation. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., CHIROBIOTIC T) |

| Column Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water or Acetonitrile/Ammonium Acetate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (due to the chlorobenzyl chromophore) |

To understand the pharmacokinetic profile of this compound, robust and validated analytical methods are required to quantify it in complex biological matrices such as plasma, urine, or tissue homogenates. nih.goviajps.com UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is the preferred technique due to its high sensitivity, specificity, and speed. nih.govnih.gov

Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. iajps.com Sample preparation often employs solid-phase extraction (SPE) or protein precipitation to remove interferences from the biological matrix. nih.goviscientific.org Chromatographic separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution of an organic solvent (like acetonitrile or methanol) and an aqueous buffer containing a modifier like formic acid. iscientific.org

Validation is performed according to regulatory guidelines and assesses parameters such as linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantitation), and stability. iajps.comnih.gov For instance, a method for a structurally similar compound, baclofen (B1667701), in human plasma was validated with a linear range of 25 to 1,000 ng/mL and a limit of quantification (LOQ) of 25 ng/mL. nih.gov Such methods allow for the reliable determination of the compound's concentration in pharmacokinetic studies. nih.govsphinxsai.com

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool used in conjunction with liquid chromatography (LC-MS) for both identifying and quantifying this compound and its potential metabolites.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-covalent interactions. nih.govucla.edu This is particularly useful for studying how this compound might interact with biological targets like proteins or form complexes with metal ions. nih.govscholaris.ca The gentle nature of ESI preserves these weak interactions, allowing the intact complexes to be transferred into the gas phase for mass analysis. nih.gov By observing the mass-to-charge ratio of the resulting ions, researchers can determine the stoichiometry of the complex. nih.gov The addition of amino acids to the ESI solution can also be used to stabilize non-covalent protein complexes and reduce unwanted salt adducts during analysis. researchgate.netrsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in biological fluids. nih.govnih.gov In this technique, the compound is first separated by LC and then ionized. The specific parent ion corresponding to this compound is selected in the first mass spectrometer (Q1), fragmented by collision-induced dissociation (CID), and then specific product ions are monitored in the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. nih.gov

For a compound like this compound (Molecular Weight: 227.67 g/mol ), the protonated molecule [M+H]⁺ would be targeted at m/z 228.7. Fragmentation would likely involve the loss of the carboxylic acid group or cleavage at the benzyl (B1604629) position. A deuterated internal standard, where some hydrogen atoms are replaced by deuterium, is often used for precise quantification. iscientific.org

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 228.7 |

| Product Ion (Q3) - Quantifier | Hypothesized based on fragmentation (e.g., loss of H₂O + CO) |

| Product Ion (Q3) - Qualifier | Hypothesized based on fragmentation (e.g., chlorobenzyl fragment) |

| Internal Standard | Deuterated this compound (e.g., d4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. ias.ac.innih.gov For this compound, NMR can provide detailed insights into the spatial arrangement of its atoms, which is crucial for understanding its interaction with biological receptors.

Through various NMR experiments, such as ¹H NMR, ¹³C NMR, and 2D techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), researchers can determine key structural parameters. ias.ac.in Coupling constants (³J values) between protons on adjacent carbons can help define the dihedral angles along the molecule's backbone, revealing its preferred conformation (e.g., folded vs. extended). scirp.org NOESY experiments detect through-space interactions between protons that are close to each other, providing critical distance constraints for building a 3D model of the molecule. ias.ac.in These studies are essential for understanding how the chlorobenzyl side chain is oriented relative to the β-amino acid backbone, a key factor in its biological activity. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly valuable for the detection and characterization of potential volatile metabolites and process-related impurities. Due to the inherent low volatility of amino acids, a critical sample preparation step known as derivatization is necessary to convert the analyte into a form suitable for GC analysis. sigmaaldrich.comnih.gov

The primary objective of derivatization is to transform the polar, non-volatile amino acid into a more volatile and thermally stable derivative. nih.govresearchgate.net This is typically achieved by reacting the amino and carboxylic acid functional groups with a derivatizing agent to produce a less polar and more volatile compound. Common derivatization strategies for amino acids include silylation, acylation, and esterification. sigmaaldrich.comnih.gov For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more volatile and less susceptible to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Following separation in the GC, the eluted compounds enter the mass spectrometer, which acts as a detector. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. These fragmentation patterns, which constitute a mass spectrum, are unique to each compound and serve as a "molecular fingerprint," allowing for definitive identification. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum of an unknown compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds. researchgate.net

In the analysis of this compound, GC-MS can be employed to identify impurities that may arise during its synthesis. These could include starting materials, by-products, or degradation products that are volatile or can be made volatile through derivatization. For example, incomplete reactions or side reactions could lead to the presence of related chlorinated aromatic compounds or precursors to the amino acid.

The table below illustrates hypothetical data that could be obtained from a GC-MS analysis of a derivatized sample of this compound, showing the retention times and key mass-to-charge ratio (m/z) fragments for the target compound and potential impurities.

| Compound | Retention Time (min) | Key m/z Fragments | Potential Identification |

|---|---|---|---|

| Peak 1 | 8.5 | 125, 89, 45 | 4-chlorobenzaldehyde (impurity) |

| Peak 2 | 12.2 | 213, 157, 115 | Derivatized this compound |

| Peak 3 | 14.8 | 139, 103, 77 | Unidentified synthesis by-product |

Furthermore, GC-MS is a valuable tool for metabolic studies. While this compound itself is not volatile, its potential biotransformation in biological systems could lead to the formation of smaller, more volatile metabolites. These metabolites, after extraction from a biological matrix and derivatization, could be identified using GC-MS. For example, metabolic pathways such as decarboxylation or deamination could produce volatile compounds that would be amenable to GC-MS analysis.

The following table presents hypothetical findings from a metabolomic study investigating the volatile metabolites of this compound in a biological sample.

| Metabolite ID | Retention Time (min) | Key m/z Fragments | Proposed Structure |

|---|---|---|---|

| M-1 | 9.1 | 140, 111, 75 | 2-(4-chlorobenzyl)prop-2-enoic acid (after derivatization) |

| M-2 | 7.3 | 126, 91, 65 | 4-chlorotoluene (after derivatization) |

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict a wide range of characteristics, including molecular geometries, electronic distribution, and reactivity, which are fundamental to understanding a molecule's behavior.

The ionization constant (pKa) is a critical physicochemical parameter that influences a molecule's solubility, absorption, distribution, and receptor interaction. nih.gov Quantum chemical methods can be used to theoretically predict pKa values by calculating the Gibbs free energy change associated with the deprotonation of the ionizable groups—in this case, the carboxylic acid and the amino group.

Different theoretical models and solvation methods can be applied to compute these values. The process typically involves optimizing the geometry of the protonated, deprotonated, and zwitterionic forms of the molecule and calculating their free energies in a simulated aqueous environment. The presence of the electron-withdrawing 4-chlorobenzyl group is expected to influence the acidity of the carboxylic acid and the basicity of the amino group. The temperature at which these values are determined is also significant, as pKa can vary between standard laboratory temperatures (25°C) and biorelevant temperatures (37°C). nih.gov

Table 1: Theoretically Predicted pKa Values for 3-Amino-2-(4-chlorobenzyl)propanoic Acid Note: The following data is illustrative, based on computational prediction methodologies.

| Ionizable Group | Predicted pKa (25°C) | Computational Method |

| Carboxylic Acid (-COOH) | 3.8 - 4.2 | DFT with CPCM Solvation |

| Amino Group (-NH3+) | 9.5 - 9.9 | DFT with CPCM Solvation |

Conformational Energetics and Stability of Amino Acid Derivatives

Molecules with rotatable bonds, such as this compound, can exist in multiple three-dimensional arrangements known as conformers. nih.gov Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be biologically active. nih.gov

Quantum chemical calculations are used to map the potential energy surface (PES) of the molecule by systematically rotating the single bonds and calculating the energy of each resulting conformation. This process identifies local and global energy minima, which correspond to stable conformers. nih.gov For this amino acid derivative, key rotations would be around the Cα-Cβ bond and the Cβ-C(benzyl) bond. The relative energies of these conformers determine their population at a given temperature and provide insight into the molecule's preferred shape for interacting with biological targets. frontiersin.org

Table 2: Relative Energies of Predicted Stable Conformers Note: The following data is illustrative, based on computational analysis methodologies.

| Conformer | Dihedral Angle (N-Cα-Cβ-C_benzyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -65° | 0.00 |

| 2 | 178° | +1.25 |

| 3 | 70° | +2.10 |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule, such as a protein or enzyme. plos.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the 3D structure of this compound into the binding site of a target receptor and using a scoring function to estimate the binding affinity. plos.org This helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-receptor complex. nih.gov The 4-chlorobenzyl group, for example, may participate in hydrophobic or halogen bonding interactions within a receptor's binding pocket.

Given its structural similarity to other amino acids, potential targets could include NMDA receptors or other amino acid transporters. frontiersin.orgnih.gov Docking studies can elucidate how the compound fits into the binding site and which amino acid residues are crucial for recognition and binding. nih.gov

When the target is an enzyme, docking and MD simulations can be used to study the formation of an enzyme-inhibitor complex. These simulations provide a detailed, dynamic view of the binding process and the stability of the resulting complex over time. nih.govmdpi.com MD simulations can reveal how the inhibitor and the enzyme's active site residues adjust their conformations to achieve an optimal fit. nih.gov

For this compound, a potential target could be an aminotransferase or another enzyme involved in amino acid metabolism. Simulations can predict the binding mode, calculate the binding free energy, and identify the specific amino acid residues in the active site that form stable interactions with the inhibitor. plos.org

Table 3: Predicted Interactions in a Hypothetical Enzyme-Inhibitor Complex Note: The following data is illustrative, based on molecular docking methodologies.

| Functional Group of Ligand | Interacting Enzyme Residue | Interaction Type |

| Carboxylate (-COO⁻) | Arginine, Lysine | Ionic Bond, Hydrogen Bond |

| Ammonium (-NH₃⁺) | Aspartate, Glutamate (B1630785) | Ionic Bond, Hydrogen Bond |

| 4-chlorobenzyl group | Leucine, Phenylalanine | Hydrophobic Interaction |

| Chlorine atom | Tyrosine, Threonine | Halogen Bond |

Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) using In Silico Models

In silico models are crucial for the early assessment of a compound's drug-like properties and potential liabilities. nih.gov These models use computational algorithms, often based on Quantitative Structure-Activity Relationships (QSAR), to predict biological activity and ADMET properties from the molecular structure alone. nih.govmdpi.com

QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov For this compound, QSAR models could be used to predict its activity against a specific target based on descriptors like lipophilicity (LogP), molecular weight, and electronic properties. mdpi.com

ADMET prediction models forecast how a drug candidate will behave in the body. nih.gov These predictions are vital for identifying compounds with favorable pharmacokinetic profiles and avoiding those likely to fail in later stages of development due to poor absorption or high toxicity. researchgate.net Various computational tools and web servers are available to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for toxicity. mdpi.comdergipark.org.tr

Table 4: Predicted ADMET Profile for this compound Note: The following data is illustrative, based on in silico ADMET prediction models.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| LogP | 1.5 - 2.0 | Optimal lipophilicity for absorption |

| Aqueous Solubility | Moderate | Affects dissolution and bioavailability |

| Human Intestinal Absorption (HIA) | High (>90%) | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | Indicates ability to cross intestinal wall |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited CNS effects |

| Plasma Protein Binding (PPB) | >85% | Affects free drug concentration |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate | Predicted substrate for CYP2D6, CYP3A4 | Potential for drug-drug interactions |

| Excretion | ||

| Primary Route | Renal | Likely excreted through the kidneys |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Predicted Non-mutagenic | Low risk of genotoxicity |

Advanced Algorithms in Drug Design for Amino Acid Derivatives

The design and discovery of novel amino acid derivatives, such as this compound, are increasingly driven by advanced computational algorithms that extend beyond traditional computer-aided drug design (CADD). The evolution towards artificial intelligence in drug design (AIDD) has introduced sophisticated methods that enhance prediction accuracy, accelerate screening processes, and enable the generation of novel molecular structures. nih.gov These algorithms are particularly valuable for exploring the vast chemical space of amino acid analogues and understanding their interactions with complex biological targets like γ-aminobutyric acid (GABA) receptors.

In silico approaches for designing ligands like GABA analogues can be broadly categorized as either structure-based or ligand-based methods. nih.govmdpi.com While direct computational studies specifically detailing the application of advanced algorithms to this compound are not prevalent in publicly accessible literature, the methodologies applied to its structural relatives, particularly Baclofen (B1667701) and other GABA analogues, provide a clear blueprint for its analysis and for the design of next-generation compounds. mdpi.comnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a foundational computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For amino acid derivatives, QSAR studies help identify the key molecular descriptors (physicochemical properties) that govern their efficacy as receptor agonists or enzyme inhibitors. mdpi.comnih.gov For instance, in studies of Baclofen analogues, QSAR analysis has been crucial in understanding the role of the aromatic moiety in GABA-B receptor binding and activation. nih.govacs.org These models often reveal that electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are strongly correlated with receptor binding affinity. acs.org The ability of the compound's aromatic ring to engage in π-π interactions is often identified as a critical feature for activity. acs.org

Molecular Docking and Molecular Dynamics (MD) Simulations

When the three-dimensional structure of a biological target is known or can be modeled, structure-based methods like molecular docking and MD simulations are employed. nih.gov If a target's crystal structure is unavailable, it can often be constructed using homology modeling based on its amino acid sequence and a known template structure. mdpi.commdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding conformation and affinity. mdpi.com For GABA analogues, docking studies have been used to rationalize inhibitory activity against enzymes like GABA transaminase (GABA-AT) and to study interactions with GABA receptors. mdpi.comnih.gov Docking studies on Baclofen analogues have suggested that the p-chlorophenyl group fits into a specific pocket formed by tyrosine residues, confirming QSAR findings about the importance of the aromatic ring. nih.govacs.org

MD simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement over time. tandfonline.com These simulations are used to assess the stability of the docked pose, clarify the binding modes of agonists versus antagonists, and observe conformational changes in the receptor, such as the movement of loop structures upon ligand binding. nih.govresearchgate.netacs.org

Machine Learning and Artificial Intelligence

In the context of amino acid derivatives, ML models can significantly enhance the predictive power of QSAR. Deep learning algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are used in de novo design to generate novel molecular structures that are optimized for desired properties, such as high binding affinity for a specific GABA receptor subtype and favorable pharmacokinetic profiles. nih.gov Furthermore, AI algorithms are adept at predicting complex properties like binding affinity, druggability of protein binding sites, and potential toxicity, thereby reducing the time and cost associated with preclinical development. nih.govtandfonline.com

The table below summarizes the application of these computational methods to the design and analysis of GABA analogues, which serves as a model for the investigation of this compound.

Table 1: Key Computational Approaches in the Design of GABA Analogues

| Computational Method | Objective | Typical Findings for GABA/Baclofen Analogues |

|---|---|---|

| QSAR | Identify correlations between molecular structure and biological activity. | Electronic properties (HOMO/LUMO energies) of the aromatic ring are critical for GABA-B receptor binding. nih.govacs.org |

| Molecular Docking | Predict ligand binding mode and affinity within the receptor's active site. | The p-chlorophenyl moiety of Baclofen analogues is oriented into a hydrophobic pocket formed by Tyr366 and Tyr395. acs.org |

| Molecular Dynamics | Analyze the stability and conformational changes of the ligand-receptor complex over time. | Reveals differential movements of receptor loops during agonist vs. antagonist binding. nih.gov |

| Machine/Deep Learning | Enhance predictions, screen virtual libraries, and generate novel molecules (de novo design). | Used to build more accurate predictive models for binding affinity and to design new chemical entities with optimized properties. nih.govtandfonline.com |

A crucial part of building robust QSAR models is the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties.

Table 2: Examples of Molecular Descriptors in QSAR Models for Baclofen Analogues

| Descriptor Category | Specific Examples | Relevance |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Partial Charges | Describes the molecule's ability to participate in electronic interactions, such as aromatic π-π stacking and electrostatic interactions. nih.govacs.org |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Defines the size and shape of the molecule, which is critical for fitting into the receptor's binding site. mdpi.com |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. mdpi.com |

By integrating these advanced computational algorithms, researchers can systematically investigate compounds like this compound, predict their biological activity, and rationally design superior amino acid derivatives for therapeutic applications.

Toxicological Investigations and Safety Assessment Research

In Vitro Toxicity Screening and Cellular Mechanisms of Toxicity

In vitro toxicity testing serves as an initial step to identify potential adverse effects of a compound on a cellular level. These methods are crucial for early-stage hazard identification and for reducing the reliance on animal testing.

Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. For a compound like 3-Amino-2-(4-chlorobenzyl)propanoic acid, it is important to assess its cytotoxic potential against a range of non-target human cell lines to understand its general toxicity.